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Compound of Interest

Compound Name: 5-Cyclobutyl-1,3-oxazol-2-amine

Cat. No.: B3388947 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 5-Cyclobutyl-1,3-oxazol-2-amine. Due to the limited availability of experimental data in

public databases and literature, this guide combines predicted spectroscopic data with

established methodologies for the characterization of related 2-aminooxazole compounds. This

document aims to serve as a valuable resource for researchers involved in the synthesis,

analysis, and application of this and similar chemical entities.

Chemical Structure and Properties
5-Cyclobutyl-1,3-oxazol-2-amine is a heterocyclic compound featuring a cyclobutane ring

attached to the 5-position of a 1,3-oxazol-2-amine core. The presence of the 2-amino group

and the oxazole ring imparts specific chemical properties that are of interest in medicinal

chemistry and drug discovery.

Molecular Formula: C₇H₁₀N₂O Molecular Weight: 138.17 g/mol CAS Number: 899421-56-8

Figure 1: Chemical structure of 5-Cyclobutyl-1,3-oxazol-2-amine.

Spectroscopic Data
The following sections present the predicted and expected spectroscopic data for 5-
Cyclobutyl-1,3-oxazol-2-amine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise experimental NMR data for 5-Cyclobutyl-1,3-oxazol-2-amine is not readily available.

The following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are

based on computational models and should be used as a guide for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~6.5 - 7.0 s 1H Oxazole H-4

~4.5 - 5.0 br s 2H -NH₂

~3.0 - 3.5 p 1H Cyclobutane CH

~1.8 - 2.4 m 6H Cyclobutane CH₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm) Assignment

~160 - 165 C2 (C-NH₂)

~145 - 150 C5

~115 - 120 C4

~30 - 35 Cyclobutane CH

~15 - 20 Cyclobutane CH₂

Mass Spectrometry (MS)
The mass spectrum of 5-Cyclobutyl-1,3-oxazol-2-amine is expected to show a prominent

molecular ion peak. The fragmentation pattern will likely be influenced by the 2-amino group,

which can direct cleavage of the oxazole ring.

Table 3: Expected Mass Spectrometry Data
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m/z Interpretation

138 [M]⁺ (Molecular Ion)

110 [M - C₂H₄]⁺ (Loss of ethylene from cyclobutane)

96 [M - C₃H₆]⁺ (Loss of propene from cyclobutane)

83 Fragmentation of the oxazole ring

55 Cyclobutyl cation

Infrared (IR) Spectroscopy
The IR spectrum of 5-Cyclobutyl-1,3-oxazol-2-amine will exhibit characteristic absorption

bands corresponding to its functional groups.

Table 4: Typical Infrared Absorption Frequencies

Frequency (cm⁻¹) Intensity Assignment

3300 - 3500 Medium, Sharp (doublet) N-H stretch (primary amine)

2850 - 3000 Medium C-H stretch (aliphatic)

1640 - 1680 Strong C=N stretch (oxazole ring)

1580 - 1620 Medium N-H bend (primary amine)

1050 - 1150 Strong C-O-C stretch (oxazole ring)

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 5-Cyclobutyl-1,3-
oxazol-2-amine.

NMR Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the purified compound.
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Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆)

in a clean vial.

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient

number of scans to obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum on the same instrument. A larger number of scans will be

necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry
Sample Preparation:

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g.,

methanol, acetonitrile).

Dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition:

Method: Electrospray ionization (ESI) is a suitable method for this compound.

Analysis: Perform the analysis in positive ion mode to observe the [M+H]⁺ ion. Acquire data

over a mass range that includes the expected molecular weight.

Infrared (IR) Spectroscopy
Sample Preparation and Data Acquisition (ATR-FTIR):

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the crystal.

Apply pressure to ensure good contact between the sample and the crystal.
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Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Synthetic and Analytical Workflow
The synthesis and characterization of 5-Cyclobutyl-1,3-oxazol-2-amine would typically follow

a logical progression of steps.

Synthesis

Spectroscopic Characterization

Starting Materials
(e.g., Cyclobutylacetaldehyde, Cyanamide)

Cyclization Reaction

Work-up and Purification
(e.g., Extraction, Chromatography)

5-Cyclobutyl-1,3-oxazol-2-amine

NMR Spectroscopy
(¹H and ¹³C) Mass Spectrometry Infrared Spectroscopy

Data Analysis and
Structure Confirmation
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Figure 2: Proposed synthesis and spectroscopic characterization workflow.
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A plausible synthetic route involves the cyclization of a suitable precursor, such as a derivative

of cyclobutylacetaldehyde, with cyanamide. The crude product would then be purified and

subjected to a battery of spectroscopic techniques to confirm its identity and purity.

Logical Flow of Spectroscopic Analysis

Purified Sample

NMR
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Figure 3: Logical relationship of spectroscopic techniques for structure elucidation.

Each spectroscopic technique provides complementary information. NMR spectroscopy

elucidates the carbon-hydrogen framework and the connectivity of atoms. Mass spectrometry

confirms the molecular weight and provides clues about the molecule's stability and

fragmentation pathways. Infrared spectroscopy identifies the key functional groups present in

the molecule. Together, these methods provide a comprehensive characterization of the

chemical structure.

To cite this document: BenchChem. [Spectroscopic Characterization of 5-Cyclobutyl-1,3-
oxazol-2-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3388947#spectroscopic-characterization-of-5-
cyclobutyl-1-3-oxazol-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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